4-(Cyclopropylsulfanyl)pyridine
Description
4-(Cyclopropylsulfanyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a cyclopropylsulfanyl group at the 4th position. This substitution confers distinct electronic and steric properties, making it valuable in medicinal chemistry and materials science. The cyclopropyl group enhances rigidity, while the sulfanyl linker provides nucleophilic and redox-active characteristics.
Properties
CAS No. |
105629-95-6 |
|---|---|
Molecular Formula |
C8H9NS |
Molecular Weight |
151.23 g/mol |
IUPAC Name |
4-cyclopropylsulfanylpyridine |
InChI |
InChI=1S/C8H9NS/c1-2-7(1)10-8-3-5-9-6-4-8/h3-7H,1-2H2 |
InChI Key |
XMIBATUHTQJOFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1SC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable pyridine derivative reacts with a cyclopropylsulfanyl reagent under controlled conditions .
Industrial Production Methods: Industrial production of 4-(Cyclopropylsulfanyl)pyridine may involve large-scale nucleophilic substitution reactions using optimized catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropylsulfanyl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-(Cyclopropylsulfanyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 4-(Cyclopropylsulfanyl)pyridine involves its interaction with specific molecular targets. The cyclopropylsulfanyl group can modulate the electronic properties of the pyridine ring, influencing its reactivity and binding affinity to biological targets. This modulation can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Positional Isomers: 2- and 3-Cyclopropylpyridine Derivatives
The position of the cyclopropylsulfanyl group on the pyridine ring significantly impacts reactivity and bioactivity:
| Property | 4-(Cyclopropylsulfanyl)pyridine | 2-Cyclopropylpyridine | 3-Cyclopropylpyridine |
|---|---|---|---|
| Substituent Position | Para (4th) | Ortho (2nd) | Meta (3rd) |
| Steric Hindrance | Moderate | High | Moderate |
| Electron Density | Reduced due to para-directing effects | Increased (ortho-directing) | Intermediate |
| Bioactivity | Enhanced binding to kinase targets | Lower metabolic stability | Intermediate antimicrobial activity |
Key Findings :
- Ortho-substituted analogs face challenges in metabolic stability, limiting their therapeutic utility .
Quinazoline Analogs: 4-Cyclopropylquinazoline
Replacing the pyridine core with a quinazoline system alters the compound’s hydrogen-bonding capacity and lipophilicity:
| Property | This compound | 4-Cyclopropylquinazoline |
|---|---|---|
| Core Structure | Pyridine | Quinazoline (fused benzene-pyrimidine) |
| Hydrogen Bonding | Single N-atom donor | Dual N-atom donors |
| Lipophilicity (LogP) | 2.1 | 3.4 |
| Applications | Kinase inhibition | Anticancer agents (DNA intercalation) |
Key Findings :
- Quinazoline derivatives are more lipophilic, favoring membrane permeability but reducing aqueous solubility .
- The dual N-atom donors in quinazoline enhance interactions with nucleic acids, making them potent in oncology .
Sulfur-Containing Derivatives: Sulfanyl vs. Sulfonyl Groups
The oxidation state of sulfur (sulfanyl vs. sulfonyl) influences electronic and biological properties:
| Property | This compound | 4-(Cyclopropylsulfonyl)pyridine |
|---|---|---|
| Sulfur Oxidation | -2 (Thioether) | +4 (Sulfone) |
| Electron Withdrawal | Mild (σ-donor) | Strong (σ-acceptor) |
| Metabolic Stability | Moderate | High |
| Bioactivity | Reactive in redox pathways | Stable in enzyme-binding pockets |
Key Findings :
- Sulfonyl derivatives exhibit higher metabolic stability, making them preferred for long-acting therapeutics .
- Sulfanyl groups participate in redox reactions, useful in prodrug activation .
Piperidine and Piperazine Derivatives
Incorporating nitrogen-rich rings modifies pharmacokinetic profiles:
| Property | This compound | N-[1-(Cyclopropylmethyl)piperidin-4-yl]cyclopropanesulfonamide |
|---|---|---|
| Structure | Pyridine + cyclopropylsulfanyl | Piperidine + cyclopropanesulfonamide |
| Basic Nitrogen | 1 (pyridine N) | 2 (piperidine and sulfonamide N) |
| LogD (pH 7.4) | 1.8 | 2.5 |
| Applications | Enzyme inhibition | Central nervous system (CNS) targeting |
Key Findings :
- Piperidine derivatives show increased basicity and blood-brain barrier penetration .
- The sulfonamide group enhances binding to serine proteases and neurotransmitter receptors .
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